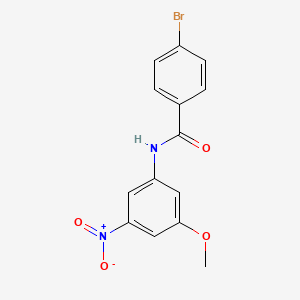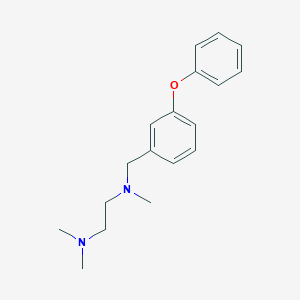![molecular formula C21H28N2O3S B6023245 N-{[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6023245.png)
N-{[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of oncology research. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Wirkmechanismus
BTK is a key mediator of B-cell receptor signaling, which plays a critical role in the survival and proliferation of B-cells. Inhibition of BTK leads to the disruption of this signaling pathway, resulting in the induction of apoptosis and the inhibition of cell proliferation. N-{[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide is a reversible inhibitor of BTK, which binds to the ATP-binding site of the kinase.
Biochemical and physiological effects:
In preclinical studies, this compound has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies. It has also been shown to inhibit the activation of downstream signaling pathways, such as AKT and ERK. In clinical trials, this compound has demonstrated a favorable safety profile, with manageable adverse events.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide is a potent and selective inhibitor of BTK, which makes it an attractive tool for studying the role of BTK in B-cell malignancies. It has also been shown to enhance the activity of other targeted therapies, which may have implications for combination therapy approaches. However, like all small molecule inhibitors, this compound has limitations, including off-target effects and the potential for drug resistance.
Zukünftige Richtungen
There are several directions for future research with N-{[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide. One area of interest is the development of combination therapies, which may enhance the efficacy of this compound. Another area of interest is the evaluation of this compound in other B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). Additionally, there is interest in the development of biomarkers that can predict response to this compound, which may help to identify patients who are most likely to benefit from treatment. Finally, there is interest in the development of next-generation BTK inhibitors that may have improved potency, selectivity, and safety profiles.
Synthesemethoden
The synthesis of N-{[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide involves a series of chemical reactions, starting from commercially available starting materials. The key step in the synthesis is the formation of the piperidine ring, which is achieved through a cyclization reaction. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-{[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide has been extensively studied in preclinical models of B-cell malignancies, where it has demonstrated potent antitumor activity. It has also been evaluated in clinical trials, where it has shown promising results in patients with relapsed or refractory CLL and MCL. In addition, this compound has been shown to enhance the activity of other targeted therapies, such as venetoclax and ibrutinib.
Eigenschaften
IUPAC Name |
N-[[1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidin-3-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-3-26-19-12-16(8-9-18(19)25-2)14-23-10-4-6-17(15-23)13-22-21(24)20-7-5-11-27-20/h5,7-9,11-12,17H,3-4,6,10,13-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAVHHYUKFDERQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCCC(C2)CNC(=O)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6023180.png)

![N-{[1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl]methyl}-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B6023198.png)
![N-[2-(tetrahydro-2-furanylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]isonicotinamide](/img/structure/B6023207.png)
![5-{[5-(diethylamino)-2-furyl]methylene}-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6023208.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide](/img/structure/B6023212.png)
![5-chloro-2-hydroxy-3-methoxybenzaldehyde [4-[(3-chloro-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B6023218.png)
![N-(3-chlorophenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6023225.png)
![2-[2-amino-1-(2,5-dimethoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-4(3H)-quinazolinone](/img/structure/B6023241.png)
![[2-({3-chloro-5-methoxy-4-[(4-methoxybenzoyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6023248.png)
![7-(4-bromophenyl)-1-(2-ethoxyphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6023261.png)
![1-cyclopentyl-4-(3-methoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6023273.png)
![3-[2-(2-methylphenyl)ethyl]-1-(methylsulfonyl)piperidine](/img/structure/B6023277.png)